molecular formula C8H12O4 B1630613 Ethyl diacetoacetate CAS No. 603-69-0

Ethyl diacetoacetate

Cat. No.: B1630613
CAS No.: 603-69-0
M. Wt: 172.18 g/mol
InChI Key: YMCDYRGMTRCAPZ-UHFFFAOYSA-N
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Description

Ethyl diacetoacetate, also known as ethyl 2-acetylacetoacetate, is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.1785 g/mol . It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diacetoacetate can be synthesized through the Claisen condensation reaction. This involves the condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

2CH3COOCH2CH3+NaOCH2CH3CH3COCH2COOCH2CH3+CH3CH2OH2 \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaOCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{OH} 2CH3​COOCH2​CH3​+NaOCH2​CH3​→CH3​COCH2​COOCH2​CH3​+CH3​CH2​OH

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl diacetoacetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form diketones.

    Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Sodium ethoxide or other strong bases are used to generate the enolate ion, which then undergoes nucleophilic substitution.

Major Products:

Scientific Research Applications

Ethyl diacetoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl diacetoacetate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Diethyl malonate
  • Acetylacetone

Properties

IUPAC Name

ethyl 2-acetyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDYRGMTRCAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209059
Record name Ethyl 2-acetylacetoacetate
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Molecular Weight

172.18 g/mol
Source PubChem
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CAS No.

603-69-0
Record name Butanoic acid, 2-acetyl-3-oxo-, ethyl ester
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Record name Ethyl diacetylacetate
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Record name Ethyl 2-acetylacetoacetate
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Record name Ethyl 2-acetylacetoacetate
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Record name Ethyl 2-acetylacetoacetate
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Record name Ethyl diacetylacetate
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Synthesis routes and methods

Procedure details

5 g of sodium salt of ethyl acetoacetate was mixed with 30 ml of toluene. Over 20 minutes, 5 g of acetic acid chloride was added dropwise, and the mixture was stirred for one hour at room temperature and at 85° C. for 3 hours. The solid was filtered off and washed with diethyl ether. Fractional distillation of the liquid phase yielded ethyl 2-acetyl-3-oxo-butyrate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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